2-(Diphenylamino)-7-[4-(1-phenyl-1H-benzoimidazole-2-yl)phenyl]-9,9-diethyl-9H-fluorene
Overview
Description
2-(Diphenylamino)-7-[4-(1-phenyl-1H-benzoimidazole-2-yl)phenyl]-9,9-diethyl-9H-fluorene is an intriguing organic compound with a complex structure that has garnered attention for its unique properties and potential applications. This compound features an integration of diphenylamino and benzimidazole groups attached to a fluorene core, showcasing a combination of aromaticity and electronic characteristics that are useful in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-(Diphenylamino)-7-[4-(1-phenyl-1H-benzoimidazole-2-yl)phenyl]-9,9-diethyl-9H-fluorene, multiple steps and precise reaction conditions are required. A typical synthetic route might involve:
Formation of the fluorene core: : Using a diethyl derivative of fluorene.
Introduction of diphenylamino groups: : Achieved through nucleophilic substitution reactions.
Synthesis of the benzimidazole moiety: : Often constructed via condensation reactions involving o-phenylenediamine and carboxylic acids or derivatives.
Final coupling: : Linking the benzimidazole and diphenylamino functionalities to the fluorene core using palladium-catalyzed cross-coupling reactions or other suitable methods.
Industrial Production Methods
While the lab-scale synthesis involves meticulous steps, industrial production methods would likely optimize these reactions for scalability and cost-efficiency. High-yield, eco-friendly catalysts and continuous flow reactors might be employed to streamline the synthesis, reduce waste, and enhance production rates.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation, potentially leading to modified electronic properties and structural changes.
Reduction: : Reduction reactions might influence the aromatic stability and electronic distribution within the molecule.
Substitution: : The aromatic rings in the compound are sites for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions Used
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Catalysts for Substitution: : Palladium on carbon, copper iodide.
Major Products Formed from These Reactions
Oxidation: : Formation of quinones or other oxygenated derivatives.
Reduction: : Simplified aromatic systems or hydrogenated derivatives.
Substitution: : Halogenated or alkylated derivatives, depending on the substituents used.
Scientific Research Applications
Chemistry
The compound's unique structure makes it valuable in organic electronics and photonics, where it can be used as a component in light-emitting diodes (LEDs) or organic photovoltaic cells
Biology
Its potential as a biological probe is being explored, especially in fluorescence-based assays. The compound's ability to interact with biomolecules and its distinctive fluorescence characteristics make it useful in imaging and diagnostic applications.
Medicine
Research is ongoing to investigate its potential therapeutic properties. Compounds with similar structures have shown promise in anticancer and antimicrobial studies, suggesting that 2-(Diphenylamino)-7-[4-(1-phenyl-1H-benzoimidazole-2-yl)phenyl]-9,9-diethyl-9H-fluorene could have similar benefits.
Industry
Beyond electronics and photonics, the compound might be used in the production of specialty chemicals, dyes, and pigments due to its stable aromatic structure and vibrant colors.
Mechanism of Action
Mechanism by which the Compound Exerts Its Effects
The compound’s effects are largely dictated by its ability to participate in electron transfer processes, interact with other aromatic systems, and engage in π-π stacking interactions. These mechanisms are essential in its roles in electronic devices and biological systems.
Molecular Targets and Pathways Involved
In biological systems, the compound may target nucleic acids or proteins, altering their function through binding and disrupting normal cellular processes. In electronic applications, the pathways involve efficient charge transport and light emission mechanisms facilitated by its extended conjugation and stability.
Comparison with Similar Compounds
Similar Compounds
2-(Diphenylamino)-9,9-dimethyl-9H-fluorene
2-(Phenylamino)-7-(1-phenyl-1H-benzimidazole-2-yl)-9,9-dimethyl-9H-fluorene
7-(1-phenyl-1H-benzimidazole-2-yl)-9,9-dipropyl-9H-fluorene
Uniqueness of 2-(Diphenylamino)-7-[4-(1-phenyl-1H-benzoimidazole-2-yl)phenyl]-9,9-diethyl-9H-fluorene
The distinct combination of diphenylamino and benzimidazole groups attached to the diethyl-substituted fluorene core offers a unique balance of electronic properties and steric effects. This makes it particularly suitable for applications requiring specific electronic characteristics and stability.
This compound's versatility and wide range of applications highlight its importance in both scientific research and industrial applications. Its unique structure and properties make it a subject of ongoing interest in various fields.
Properties
IUPAC Name |
9,9-diethyl-N,N-diphenyl-7-[4-(1-phenylbenzimidazol-2-yl)phenyl]fluoren-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H39N3/c1-3-48(4-2)43-32-36(34-24-26-35(27-25-34)47-49-45-22-14-15-23-46(45)51(47)39-20-12-7-13-21-39)28-30-41(43)42-31-29-40(33-44(42)48)50(37-16-8-5-9-17-37)38-18-10-6-11-19-38/h5-33H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDGGHZBQFQCDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5N4C6=CC=CC=C6)C7=C1C=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H39N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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